Abyssinone VI

Description

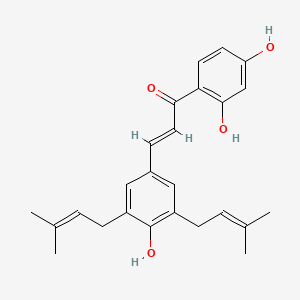

Structure

3D Structure

Properties

Molecular Formula |

C25H28O4 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C25H28O4/c1-16(2)5-8-19-13-18(14-20(25(19)29)9-6-17(3)4)7-12-23(27)22-11-10-21(26)15-24(22)28/h5-7,10-15,26,28-29H,8-9H2,1-4H3/b12-7+ |

InChI Key |

PEKZTKWPHQWTIM-KPKJPENVSA-N |

SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)C2=C(C=C(C=C2)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Abyssinone Vi

Botanical Sources and Distribution of Abyssinone VI

This compound has been identified in a select number of plant species, with its primary source being members of the Erythrina and Anthyllis genera.

Erythrina abyssinica, a deciduous tree, is a significant source of this compound. nih.gov This plant is native to East, Central, and South Africa, thriving in woodland and wooded grasslands. researchgate.net It is also found as an exotic species in parts of Tropical Asia and Central America. researchgate.net The compound is typically isolated from the stem bark of this tree. nih.govresearchgate.net

Another key botanical source is Anthyllis hermanniae, a low-lying perennial shrub. This plant is predominantly found in the Mediterranean region, including Anatolia, Greece, the Balkans, and numerous Mediterranean islands. nih.gov this compound has been successfully isolated from the aerial parts of this species.

Additionally, this compound has been reported in Erythrina addisoniae, further highlighting the prevalence of this compound within the Erythrina genus. nih.gov

Table 1: Botanical Sources and Geographical Distribution of this compound

| Botanical Source | Family | Part(s) Used | Geographical Distribution |

| Erythrina abyssinica | Fabaceae | Stem Bark | East, Central, and South Africa; introduced in Tropical Asia and Central America researchgate.net |

| Anthyllis hermanniae | Fabaceae | Aerial Parts | Anatolia, Greece, the Balkans, and Mediterranean islands nih.gov |

| Erythrina addisoniae | Fabaceae | Not Specified | Not Specified in provided results |

Extraction and Purification Techniques for this compound Isolation

The isolation of this compound from its botanical sources is a meticulous process that begins with solvent extraction and is followed by various chromatographic purification steps.

The general procedure for extracting flavonoids, including chalcones like this compound, from Erythrina species often commences with the air-drying and powdering of the plant material, such as the stem bark of Erythrina abyssinica. This powdered material is then subjected to extraction with organic solvents. Common solvents used for this initial extraction include methanol (B129727) (MeOH) or 70% ethanol (B145695) (EtOH). researchgate.netnih.gov The resulting crude extract is then typically concentrated under reduced pressure.

Following the initial extraction, a process of solvent partitioning is often employed to separate compounds based on their polarity. For instance, a concentrated extract might be suspended in water and then successively partitioned with solvents of increasing polarity, such as chloroform (B151607) (CHCl3) and n-butanol (n-BuOH). nih.gov

The fractions obtained from partitioning are then subjected to a series of chromatographic techniques for the purification of this compound. Column chromatography is a fundamental step in this process, often utilizing silica (B1680970) gel as the stationary phase. A gradient of solvents, for example, a mixture of hexanes and acetone (B3395972) or hexanes and ethyl acetate (B1210297) (EtOAc), is passed through the column to separate the different compounds within the fraction. nih.gov

Further purification is frequently achieved using more advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the final isolation of pure this compound. nih.gov Additionally, size-exclusion chromatography, using materials like Sephadex LH-20 with a solvent such as 100% methanol, can be employed to separate compounds based on their molecular size. nih.gov The purity of the isolated fractions is monitored throughout the process using Thin Layer Chromatography (TLC).

Table 2: Summary of Extraction and Purification Techniques for this compound

| Step | Technique | Description |

| Initial Extraction | Solvent Extraction | Dried and powdered plant material (e.g., stem bark) is extracted with solvents like methanol or ethanol. researchgate.netnih.gov |

| Fractionation | Solvent Partitioning | The crude extract is partitioned between immiscible solvents of varying polarities (e.g., water, chloroform, n-butanol) to achieve preliminary separation. nih.gov |

| Purification | Column Chromatography | Fractions are further separated using a stationary phase like silica gel and a mobile phase consisting of a solvent gradient (e.g., hexanes-acetone). nih.gov |

| Fine Purification | High-Performance Liquid Chromatography (HPLC) | Used for the final isolation and purification of this compound to a high degree of purity. nih.gov |

| Alternative Purification | Size-Exclusion Chromatography | Techniques like Sephadex LH-20 chromatography are used to separate compounds based on size. nih.gov |

| Monitoring | Thin Layer Chromatography (TLC) | Utilized to monitor the separation process and assess the purity of the collected fractions. |

Synthetic Research Approaches to Abyssinone Vi and Its Analogs

Total Synthesis Strategies for Abyssinone VI

The total synthesis of this compound and its analogs, such as (±)-abyssinone-VI-4-O-methyl ether, typically follows a convergent strategy. ijpsjournal.com A common and foundational approach involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a suitably functionalized benzaldehyde (B42025). innovareacademics.innih.gov This reaction forms a 2'-hydroxychalcone (B22705) intermediate, which is the direct precursor to the flavanone (B1672756) core. nih.gov Subsequent intramolecular cyclization of the chalcone (B49325) yields the characteristic tricyclic flavanone structure. iiste.org

A facile synthesis for (±)-abyssinone-VI-4-O-methyl ether, for instance, has been achieved starting from readily available materials. orientjchem.org The key steps often include the regioselective introduction of prenyl groups onto the aromatic precursors, followed by the condensation and cyclization sequence. orientjchem.orgresearchgate.net

The crucial step in forming the flavanone skeleton is the regioselective cyclization of a 2'-hydroxychalcone intermediate. This transformation is an intramolecular conjugate addition (a Michael-type reaction), where the phenoxide ion of the 2'-hydroxyl group attacks the α,β-unsaturated ketone system of the chalcone backbone. iiste.orgrsc.org The regioselectivity of this ring closure is inherently controlled by the structure of the chalcone, leading specifically to the flavanone core.

The cyclization can be promoted under various conditions:

Base-Catalyzed Cyclization: Alkaline conditions facilitate the deprotonation of the 2'-hydroxyl group, forming a nucleophilic phenoxide that readily undergoes conjugate addition. rsc.org

Acid-Catalyzed Cyclization: In the presence of acid, the reaction can also proceed, often involving the protonation of the carbonyl group to activate the enone system for nucleophilic attack. rsc.org

Palladium(II)-Catalyzed Oxidative Cyclization: More advanced methods involve the use of transition metal catalysts. For example, a palladium(II)-catalyzed oxidative cyclization can convert a 2'-hydroxydihydrochalcone into a flavanone, providing an alternative route that can be controlled to produce either flavanones or flavones. rsc.org

Kinetic studies on the cyclization of various 2'-hydroxychalcones have shown that the reaction mechanism involves the ionized form of the chalcone, followed by rotation around the CO–Cα bond and subsequent ring formation to yield the flavanone. rsc.org

This compound is a prenylated flavonoid, meaning it contains one or more C5 isoprenoid units (prenyl groups) attached to its flavonoid core. Geranylation involves the attachment of a larger C10 unit. While the term is specific, the synthetic principles for introducing these lipophilic side-chains are similar. The prenylation of flavonoids is known to increase their lipophilicity, which can enhance their affinity for cell membranes and modulate their biological activity. researchgate.net

In the synthesis of abyssinone analogs, a key strategy is the regioselective prenylation of the starting materials. For example, the synthesis of the key intermediate 4-hydroxy-3,5-di-(3-methylbut-2-enyl)benzaldehyde is achieved through the regioselective prenylation of 4-hydroxybenzaldehyde. orientjchem.org This ensures that the prenyl groups are installed at the desired positions on the aromatic B-ring before it is condensed with the A-ring precursor. The reaction typically employs prenyl bromide in the presence of a base.

Asymmetric Synthetic Routes to this compound and Stereoisomers

A significant breakthrough in the synthesis of the abyssinone family was the development of the first asymmetric total syntheses, which provide controlled access to specific stereoisomers. nih.gov The stereocenter at the C2 position of the flavanone core is notoriously sensitive and can easily racemize under mild basic conditions via a reversible ring-opening to the achiral 2'-hydroxychalcone. nih.gov

The premier asymmetric strategy utilizes organocatalysis, specifically a chiral thiourea (B124793) catalyst derived from quinine (B1679958) or quinidine. nih.govmdpi.com This method involves an intramolecular conjugate addition of a β-keto ester alkylidene precursor. nih.gov The key features of this approach are:

High Enantioselectivity: The chiral thiourea catalyst effectively controls the stereochemical outcome of the cyclization, yielding the desired flavanones with excellent levels of enantiomeric excess. nih.gov

Access to Both Enantiomers: By using catalysts derived from either quinine or its pseudo-enantiomer quinidine, the synthesis can be directed to produce either the natural product or its antipode, facilitating detailed structure-activity relationship studies. nih.gov

Concise and Efficient: The strategy is concise, culminating in a tandem deprotection/decarboxylation step to furnish the final abyssinone products while preserving the stereochemical integrity at the C2 center. nih.gov

This asymmetric approach has been successfully applied to synthesize four members of the abyssinone family (I, II, III, and IV 4′-OMe) and their corresponding enantiomers. nih.gov

| Abyssinone | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Abyssinone I | Quinine-derived thiourea | 72 | 94 |

| ent-Abyssinone I | Quinidine-derived thiourea | 75 | 92 |

| Abyssinone II | Quinine-derived thiourea | 85 | 96 |

| ent-Abyssinone II | Quinidine-derived thiourea | 88 | 96 |

| Abyssinone III | Quinine-derived thiourea | 74 | 94 |

| ent-Abyssinone III | Quinidine-derived thiourea | 78 | 94 |

Table 1. Results from the asymmetric synthesis of various abyssinones using chiral thiourea organocatalysis. The use of quinine or quinidine-derived catalysts allows for the selective formation of either natural product or its enantiomer (ent-) with high yields and enantioselectivity. Data sourced from Biddle et al., 2010. nih.gov

Mechanistic Insights into this compound Synthetic Pathways

Understanding the mechanisms of the key synthetic steps is vital for optimizing reaction conditions and designing new routes. The synthesis of this compound and its analogs relies on two fundamental transformations: the Claisen-Schmidt condensation and the subsequent intramolecular cyclization.

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol (B89426) condensation. iiste.org The mechanism proceeds via the formation of an enolate from the 2'-hydroxyacetophenone (the ketone component) upon deprotonation by a base like potassium hydroxide. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde derivative. The resulting β-hydroxy ketone adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, which is the 2'-hydroxychalcone intermediate. iiste.org

The intramolecular cyclization of the 2'-hydroxychalcone to the flavanone core is a conjugate addition reaction. iiste.orgrsc.org The pH of the medium is critical; the reaction requires the ionization of the 2'-hydroxyl group to form the more nucleophilic 2'-oxyanion. nih.gov This oxyanion then attacks the β-carbon of the enone system in a 6-endo-trig cyclization, forming a new carbon-oxygen bond and a transient enolate. Protonation of this enolate yields the final flavanone product. Kinetic studies have confirmed that this cyclization is often the rate-determining step and can approach diffusion-controlled limits in enzyme-catalyzed versions. rsc.orgnih.gov

In the asymmetric thiourea-catalyzed synthesis , the mechanism of stereocontrol is attributed to the bifunctional nature of the catalyst. nih.govnorthwestern.edu The thiourea moiety activates the β-keto ester alkylidene substrate by forming two hydrogen bonds with the carbonyl and ester groups. Simultaneously, the tertiary amine of the quin(id)ine scaffold acts as a Brønsted base, deprotonating the phenolic hydroxyl group. This organization locks the substrate into a specific conformation, exposing one face of the molecule to intramolecular attack, thereby directing the cyclization to produce one enantiomer with high fidelity. nih.govmdpi.com

Biosynthetic Pathways and Precursors of Abyssinone Vi

General Flavonoid Biosynthesis Pathways Relevant to Abyssinone VI

The biosynthesis of all flavonoids, including the chalcone (B49325) backbone of this compound, begins with the phenylpropanoid pathway. wur.nlmdpi.com This metabolic sequence starts with the amino acid L-phenylalanine. wur.nl

The initial steps are catalyzed by a series of well-characterized enzymes:

Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form cinnamic acid.

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to produce 4-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL) activates 4-coumaric acid by attaching a Coenzyme A (CoA) molecule, yielding 4-coumaroyl-CoA. nih.gov

This activated molecule, 4-coumaroyl-CoA, serves as a key precursor for numerous phenolic compounds. For flavonoid biosynthesis, it enters a reaction catalyzed by Chalcone synthase (CHS) , which is the first committed enzyme of the flavonoid pathway. mdpi.comnih.gov CHS performs a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the polyketide pathway) to synthesize the characteristic C6-C3-C6 skeleton of chalcones. mdpi.com

For this compound, the specific chalcone precursor is believed to be Isoliquiritigenin (B1662430) (2',4',4-trihydroxychalcone). The formation of isoliquiritigenin requires the action of a specific type of chalcone synthase in conjunction with Chalcone reductase (CHR) , which acts on an intermediate during the CHS-catalyzed reaction. This foundational structure is the substrate for the specific modifications that define this compound.

Table 1: Key Enzymes in the General Flavonoid Pathway Leading to the Chalcone Precursor

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | 4-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | CoA ligation | 4-Coumaric acid | 4-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condensation | 4-Coumaroyl-CoA, Malonyl-CoA | Chalcone backbone |

| Chalcone reductase | CHR | Reduction | Chalcone-synthase intermediate | Dihydroxychalcone scaffold |

Exploration of Specific Enzymatic Steps and Genetic Regulation

The unique structure of this compound arises from specific enzymatic modifications to the isoliquiritigenin backbone, primarily through prenylation.

Enzymatic Steps:

The defining feature of this compound is the presence of two prenyl (specifically, dimethylallyl) groups attached to its aromatic rings. This modification is catalyzed by prenyltransferases (PTs) , a class of enzymes that transfer a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to an acceptor. nih.govkyoto-u.ac.jp DMAPP itself is synthesized via the plastidial methylerythritol phosphate (B84403) (MEP) pathway. kyoto-u.ac.jp

Prenylation is a critical step that enhances the biological activity of flavonoids. wur.nlkyoto-u.ac.jp The enzymes responsible are often membrane-bound and can exhibit high specificity for both the flavonoid substrate and the position of prenylation. nih.govkyoto-u.ac.jp While the specific prenyltransferase that synthesizes this compound in Erythrina species has not yet been definitively isolated and characterized, research on related enzymes in other legume plants provides a strong model for its biosynthesis. nih.govfrontiersin.org

The proposed enzymatic steps to form this compound from its precursor are:

Formation of Isoliquiritigenin: As described in section 4.1.

Sequential Prenylation: The isoliquiritigenin molecule is subjected to two separate prenylation events catalyzed by one or more flavonoid-specific prenyltransferases. These enzymes would transfer two DMAPP molecules to the B-ring and A-ring of the chalcone, resulting in the final structure of this compound. Studies on chalcone-specific prenyltransferases, such as SfiLDT from Sophora flavescens, confirm the existence of enzymes capable of catalyzing such reactions. nih.gov

Genetic Regulation:

The biosynthesis of flavonoids is tightly controlled at the genetic level by a combination of transcription factors. biotech-asia.org The expression of structural genes like PAL, C4H, 4CL, and CHS is often coordinately regulated by a protein complex known as the MBW complex. biotech-asia.orgnih.gov This complex consists of transcription factors from three major families:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40 repeat proteins

This regulatory system allows the plant to control the flow of metabolites into the flavonoid pathway in response to developmental cues and environmental stresses. nih.gov For instance, the overexpression of the R2R3-MYB transcription factor AtMYB12 from Arabidopsis thaliana in licorice (Glycyrrhiza inflata) hairy roots was shown to significantly increase the production of the prenylated chalcone licochalcone A by upregulating the expression of CHS and other pathway genes. nih.govresearchgate.net

It is highly probable that a similar MBW complex regulates the biosynthesis of this compound in Erythrina species. This complex would control the expression of the core pathway genes and likely the specific prenyltransferase(s) required for the final steps of synthesis. Identifying these specific regulatory genes in Erythrina is an active area of research.

Table 2: Putative Specific Enzymes and Regulators in this compound Biosynthesis

| Component | Type | Putative Function in this compound Biosynthesis |

| Flavonoid Prenyltransferase | Enzyme | Catalyzes the transfer of two dimethylallyl groups to the Isoliquiritigenin backbone. |

| MBW Complex (MYB, bHLH, WD40) | Transcription Factor Complex | Coordinated regulation of the expression of structural genes (CHS, PTs, etc.). |

Molecular Mechanisms of Abyssinone Vi Biological Activities

Investigation of Cellular Pathways Modulated by Abyssinone VI

The anticancer effects of abyssinone compounds are largely attributed to their ability to interfere with fundamental cellular pathways that govern cell survival and proliferation. Research has focused on their capacity to induce apoptosis and halt the cell cycle in cancerous cells.

Abyssinone compounds, particularly analogs like Abyssinone V-4' methyl ether (AVME), have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. scispace.comnih.gov This process is characterized by changes in the mitochondrial membrane potential and the activation of specific downstream signaling molecules. researchgate.net

A key event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Studies on AVME, a structurally related flavanone (B1672756), have shown that it significantly increases the activity of caspase-3 and caspase-9 in human breast cancer cells (MDA-MB-231). scispace.comnih.gov Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3. Notably, AVME did not significantly affect the activity of caspase-8, which is primarily associated with the extrinsic apoptotic pathway. scispace.comnih.gov This suggests that the pro-apoptotic effects of this abyssinone analog are mediated predominantly through the intrinsic pathway. scispace.com

Table 1: Effect of Abyssinone V-4' Methyl Ether (AVME) on Caspase Activity in MDA-MB-231 Cells

| Caspase | Percentage Increase in Activity (at 20 µM AVME) |

| Caspase-3 | 50% |

| Caspase-9 | 45% |

| Caspase-8 | No significant activity |

Data sourced from studies on MDA-MB-231 cells after 8 hours of incubation with AVME. scispace.comnih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. uv.es The balance between these opposing factions determines the cell's fate. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis. scispace.com Research has demonstrated that AVME can downregulate the expression of both Bcl-2 and Bcl-xL proteins in a concentration-dependent manner in MDA-MB-231 breast cancer cells. scispace.com Similarly, synthetic racemates of Abyssinone I and II have been found to induce apoptosis in human cervix carcinoma cells by downregulating Bcl-2 and upregulating the pro-apoptotic protein Bax. researchgate.net This shift in the ratio of anti- to pro-apoptotic proteins contributes to the permeabilization of the outer mitochondrial membrane and the subsequent activation of the caspase cascade. uv.es

In addition to inducing apoptosis, abyssinone analogs can also exert their anticancer effects by interfering with the cell cycle, the process through which cells replicate their DNA and divide. taylorandfrancis.comki.se Flow cytometric analysis has revealed that AVME can cause a significant, concentration-dependent increase in the percentage of MDA-MB-231 cells in the G2/M and S phases of the cell cycle. scispace.comresearchgate.net This indicates that the compound can arrest cell cycle progression, preventing cancer cells from completing the division process. numberanalytics.com By halting the cell cycle, these compounds can inhibit tumor growth and proliferation. taylorandfrancis.com

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. nih.gov The activity of MMPs is essential for physiological processes like tissue remodeling, but their overexpression is frequently associated with cancer invasion and metastasis. scispace.comnih.gov Several flavonoids have been shown to inhibit the activity and expression of MMPs. nih.gov

Studies have shown that synthetic abyssinones can selectively and differentially inhibit cell growth and downregulate the expression of MMP-2 in a metastatic human prostate cancer cell line at non-toxic concentrations. nih.govnih.gov Furthermore, the abyssinone analog AVME has been found to significantly decrease the activity of MMP-9 in MDA-MB-231 breast cancer cells, while having no significant effect on MMP-2. scispace.com This inhibition of MMP activity suggests that abyssinone compounds could potentially suppress cancer cell invasion and metastasis. scispace.comsmolecule.com

Table 2: Investigated Biological Activities of Abyssinone Analogs

| Compound/Analog | Cell Line | Key Findings |

| Abyssinone V-4' methyl ether (AVME) | MDA-MB-231 (Breast Cancer) | Induction of apoptosis via caspase-3 and -9 activation, downregulation of Bcl-2 and Bcl-xL, cell cycle arrest at G2/M and S phases, inhibition of MMP-9. scispace.comresearchgate.net |

| Synthetic Abyssinones (I, II, III, IV 4'-OMe) | PC3-M (Prostate Cancer) | Differential inhibition of cell growth and downregulation of MMP-2 expression. nih.govnih.gov |

| Synthetic Racemates of Abyssinone I and II | HeLa (Cervical Carcinoma) | Induction of apoptosis through downregulation of Bcl-2 and upregulation of Bax and p53. researchgate.net |

Apoptotic Pathway Modulation by this compound

Enzyme and Receptor Interaction Studies of this compound

The biological activities of this compound and its related compounds stem from their interactions with various enzymes and cellular receptors. ontosight.ai In silico studies, such as molecular docking, have been employed to predict and analyze these interactions at a molecular level. nih.gov

For instance, molecular docking studies have been used to investigate the binding affinity of abyssinone compounds with various protein targets. nih.gov One such study explored the potential of Abyssinone II as an inhibitor of SARS-CoV-2 proteins, suggesting its interaction with key viral enzymes. nih.gov Another in-silico study investigated the interaction of Abyssinone I with targets related to Alzheimer's disease, predicting a significant binding affinity with Peroxisome Proliferator-Activated Receptor Gamma (PPARG). researchgate.net

Furthermore, computational studies have explored the interaction of Abyssinone III with the Naegleria fowleri CYP51 receptor, indicating a high docking score and stable binding. researchgate.net In the context of bacterial infections, in silico screening identified Abyssinone III as a potential inhibitor of Sortase-A from Enterococcus faecalis, with docking studies showing its interaction with the active site of the enzyme. jmbfs.org While these computational studies provide valuable insights into the potential molecular targets of this compound and its analogs, further experimental validation is necessary to confirm these interactions and elucidate their functional consequences.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a therapeutic target for type 2 diabetes and obesity. nih.govacs.org this compound and its analogs have been shown to inhibit this enzyme. A study on isoprenylated flavonoids isolated from Erythrina mildbraedii identified Abyssinone-VI-4-O-methyl ether as a PTP1B inhibitor with an IC50 value of 14.8 μM. ijpsm.comresearchgate.net This inhibitory action suggests that flavanones and chalcones with isoprenyl groups could be a new class of PTP1B inhibitors. nih.govacs.org

Further research has shown that various flavonoids from the stem bark of E. abyssinica, including this compound, exhibit inhibitory activity against PTP1B with IC50 values ranging from 15.2 to 19.6 μM. researchgate.net The structure-activity relationship suggests that the presence and nature of substitutions on the flavonoid core are crucial for the inhibitory effect.

Table 1: PTP1B Inhibitory Activity of this compound and Related Compounds

| Compound | Source | IC50 (μM) |

|---|---|---|

| Abyssinone-VI-4-O-methyl ether | Erythrina mildbraedii | 14.8 ijpsm.comresearchgate.net |

This table summarizes the PTP1B inhibitory activity of this compound and its derivatives as reported in the literature.

Aromatase Inhibitory Potential of Abyssinone Analogs

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. nih.govnih.gov Abyssinone II, a related flavanone, has been reported to possess aromatase inhibitory activity. nih.gov Studies on synthetic analogs of Abyssinone II have provided insights into the structural requirements for this inhibition.

Research has demonstrated that modifications to the Abyssinone II structure, such as methylation of the 4'-hydroxyl group, can significantly enhance aromatase inhibitory activity. acs.orgresearchgate.net Further increases in potency were observed with methylation of the 7-hydroxyl group and removal of the prenyl side chain. acs.orgresearchgate.net Docking studies suggest that the 7-hydroxyl group of flavanones can form hydrogen bonds with Val370 in the active site of aromatase, indicating a competitive binding mechanism. nih.gov The inhibitory activity is thought to arise from the coordination of the carbonyl oxygen of the flavanone with the heme iron of the CYP19 enzyme. researchgate.net

Table 2: Aromatase Inhibitory Activity of Abyssinone II and its Analogs

| Compound | Modification | IC50 (μM) |

|---|---|---|

| (±)-Abyssinone II | - | 40.95 acs.orgresearchgate.net |

This table illustrates the impact of structural modifications on the aromatase inhibitory activity of Abyssinone II analogs.

Anti-Inflammatory Signaling Pathway Modulation

Abyssinone V-4′ methyl ether has been shown to possess anti-inflammatory properties. scispace.com Flavonoids, in general, are known to exert anti-inflammatory effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com These pathways are crucial in regulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. mdpi.com

The inhibition of these signaling cascades leads to a reduction in the production of inflammatory molecules, thereby mitigating the inflammatory response. nih.govmdpi.com While the specific mechanisms of this compound in modulating these pathways are still under investigation, the known anti-inflammatory activity of related compounds suggests that it may act through similar mechanisms. scispace.com

Potential Modulatory Effects on Pathogen-Related Processes

Antimalarial Activity Mechanisms against Plasmodium falciparum

Several flavonoids isolated from Erythrina abyssinica, including Abyssinone V, have demonstrated antimalarial activity against Plasmodium falciparum. rjptonline.orgnih.gov The proposed mechanisms of action for flavonoids against this parasite are varied. They may inhibit the biosynthesis of fatty acids in the parasite or block the influx of essential nutrients like L-glutamine and myo-inositol into infected red blood cells. rjptonline.org

Another proposed mechanism involves the direct interaction of flavonoids with the parasite's functional structures, such as DNA and enzymes. rjptonline.org The phenolic hydroxyl groups on the flavonoid structure could generate stable hydroxyl radicals under oxidative stress, which then exert cytotoxic effects on the parasite. rjptonline.org A study on the combination of Abyssinone V with artemisinin (B1665778) showed a synergistic effect against P. falciparum, suggesting a potential for combination therapy. academicjournals.orgresearchgate.net

Antiprotozoal Activity Mechanisms (e.g., Trypanosoma cruzi)

Abyssinone IV has shown trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. cambridge.orgnih.gov In one study, Abyssinone IV exhibited an IC50 value of 7.1 µM against T. cruzi amastigotes. cambridge.org

To investigate the mechanism of action, in silico molecular docking studies were performed using T. cruzi trypanothione (B104310) reductase (TR) as a potential target. cambridge.orgnih.gov While the docking studies indicated interactions between Abyssinone IV and TR, subsequent in vitro enzymatic assays showed no inhibitory effect. cambridge.orgnih.gov This suggests that the antiparasitic effects of Abyssinone IV likely occur through mechanisms other than the inhibition of TR. cambridge.org Botanical compounds have been shown to target T. cruzi through various direct mechanisms, including DNA damage, disruption of energy pathways, and interference with cell membranes. ms-editions.cl

Table 3: Antiprotozoal Activity of Abyssinone IV against Trypanosoma cruzi

| Compound | Target Organism | Activity | IC50 (μM) |

|---|

This table presents the reported in vitro activity of Abyssinone IV against Trypanosoma cruzi.

Antimicrobial Activity Mechanisms

Flavonoids from the genus Erythrina, including abyssinones, have been recognized for their antimicrobial properties. nih.gov Abyssinone II, for instance, has demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov

The proposed mechanism for its antibacterial action involves the rapid hyperpolarization of the staphylococcal membrane. nih.gov This disruption of the membrane potential is a key event that can lead to a cascade of downstream effects, including the inhibition of macromolecule synthesis (protein, RNA, and DNA). nih.gov It is important to note that this membrane hyperpolarization does not necessarily lead to structural damage or loss of membrane integrity. nih.gov The presence of prenyl groups and hydroxyl groups at specific positions on the flavonoid structure is thought to be important for this antimicrobial activity, potentially by enhancing membrane penetration. mdpi.com

Antioxidant Mechanisms and Radical Scavenging

This compound has been identified as a compound with notable antioxidant capabilities, primarily attributed to its effectiveness as a free radical scavenger. pageplace.denih.gov The antioxidant potential of this flavanone is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net

The structure of this compound, a prenylated flavanone, is fundamental to its antioxidant activity. The presence of hydroxyl groups on its phenolic rings allows it to donate hydrogen atoms, which can neutralize reactive oxygen species. This mechanism is crucial for mitigating oxidative stress, a condition implicated in numerous pathological processes. While specific IC50 values for the pure compound in DPPH and ABTS assays are not consistently reported across all studies, extracts containing this compound have demonstrated significant radical scavenging potential. researchgate.netresearchgate.net For instance, one study noted that an ethanolic extract containing this compound showed considerable DPPH scavenging activity. researchgate.net Another source mentions a DPPH scavenging EC50 value greater than 1000 μmol/L, suggesting its activity may be context-dependent or comparatively moderate against certain standards like Gallic acid. epdf.pub

Table 1: Antioxidant Activity Profile of this compound

| Assay Type | Observation |

|---|---|

| DPPH Radical Scavenging | Extracts containing this compound demonstrate scavenging activity. researchgate.netresearchgate.net One report indicates an EC50 > 1000 μmol/L. epdf.pub |

| ABTS Radical Scavenging | Plant extracts containing this compound show scavenging potential in ABTS assays. researchgate.net |

Neuropharmacological Mechanism Investigations

Research into the neuropharmacological effects of this compound has revealed its potential as an inhibitor of several key enzymes linked to neurodegenerative diseases. Investigations have primarily focused on its interaction with acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) enzymes. researchgate.netgoogle.com

In the context of cholinergic enzymes, extracts containing this compound have been shown to inhibit acetylcholinesterase (AChE). researchgate.netresearchgate.net AChE inhibitors are a cornerstone in the management of Alzheimer's disease, as they prevent the breakdown of the neurotransmitter acetylcholine. While studies on extracts are promising, specific inhibitory concentrations (IC50) for the isolated this compound on AChE and BChE are subjects of ongoing investigation. researchgate.netresearchgate.net

Furthermore, this compound has been identified as a potential monoamine oxidase (MAO) inhibitor. researchgate.netpageplace.de MAO enzymes, including MAO-A and MAO-B, are responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576) and serotonin. The inhibition of these enzymes is a therapeutic strategy for conditions like depression and Parkinson's disease. The structural characteristics of chalcones and related flavonoids, like this compound, are considered promising for developing selective MAO-B inhibitors. researchgate.net

Table 2: Investigated Neuropharmacological Targets of this compound

| Enzyme Target | Investigated Effect | Finding |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Extracts containing the compound show inhibitory activity. researchgate.netresearchgate.netresearchgate.net |

| Butyrylcholinesterase (BChE) | Inhibition | Extracts containing the compound show inhibitory activity. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Dopamine |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) |

| Gallic acid |

| Serotonin |

Advanced Analytical and Spectroscopic Characterization of Abyssinone Vi for Research

Chromatographic Techniques for Purity Assessment and Isolation

The isolation of Abyssinone VI from its natural source, typically the stem bark of Erythrina abyssinica, involves a multi-step chromatographic process designed to separate it from a complex mixture of other secondary metabolites, including numerous other flavonoids and alkaloids. acs.orgscienceopen.comresearchgate.net

The general procedure commences with solvent extraction of the plant material, followed by fractionation. acs.orgznaturforsch.com Bioassay-guided fractionation or systematic chromatographic separation is then employed. Column chromatography (CC) is a fundamental technique used in the initial purification stages. redalyc.org Typically, silica (B1680970) gel is used as the stationary phase, and a gradient elution system involving non-polar and progressively more polar solvents, such as a mixture of n-hexane and ethyl acetate (B1210297), is used to separate compounds based on polarity. ebi.ac.uk The fractions are monitored using Thin-Layer Chromatography (TLC), often visualized under UV light, to identify and pool fractions containing the target chalcone (B49325). redalyc.org

For final purification and to ensure high purity for research purposes, High-Performance Liquid Chromatography (HPLC) is indispensable. scienceopen.comnih.gov Reversed-phase HPLC, often using a C18 column with a mobile phase like methanol (B129727)/water or acetonitrile/water gradients, is highly effective for resolving closely related flavonoids. The purity of the isolated this compound is assessed by the presence of a single, sharp, and symmetrical peak in the HPLC chromatogram. researchgate.net The use of a Photodiode Array (PDA) or UV detector allows for preliminary identification based on the characteristic UV absorbance of the chalcone chromophore. copernicus.org For quantitative analysis and to confirm the absence of co-eluting impurities, techniques like HPLC coupled with mass spectrometry (LC-MS) provide an additional layer of certainty. znaturforsch.comcopernicus.org

Advanced Spectroscopic Methods for Structural Elucidation

Once isolated and purified, the precise molecular structure of this compound is determined using a combination of sophisticated spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. acs.orgnih.gov Analysis of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra allows for the assignment of every proton and carbon atom in the molecule, confirming its connectivity and the (E)-geometry of the α,β-unsaturated ketone system.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different structural motifs. Key expected resonances include: two doublets for the α- and β-protons of the chalcone backbone with a large coupling constant (~15-16 Hz) confirming the trans or (E)-configuration; signals in the aromatic region for the protons on the A and B rings; characteristic signals for the two prenyl (3-methylbut-2-enyl) groups, including methylene (B1212753) doublets, vinylic triplets, and two pairs of methyl singlets. The protons of the three hydroxyl groups would appear as exchangeable singlets.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all 25 carbon atoms in the molecule. Characteristic signals would include a downfield resonance for the carbonyl carbon (C=O) of the chalcone at approximately δ 192-194 ppm, multiple signals in the aromatic region (δ 100-165 ppm), signals for the α- and β-olefinic carbons, and distinct signals for the ten carbons of the two prenyl substituents.

2D NMR Spectroscopy : Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular structure. nih.gov COSY spectra reveal proton-proton couplings within spin systems (e.g., within the A and B rings and the prenyl units). HSQC correlates directly bonded proton and carbon atoms. The HMBC experiment is particularly vital as it shows long-range (2- and 3-bond) correlations between protons and carbons, establishing the connectivity between the different structural fragments, such as linking the prenyl groups to the B-ring and connecting the A and B rings through the propenone bridge.

Table 1: Key Structural and Molecular Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | nih.govebi.ac.uk |

| Molecular Formula | C₂₅H₂₈O₄ | nih.govebi.ac.uk |

| Molecular Weight | 392.5 g/mol | nih.gov |

| Monoisotopic Mass | 392.19876 Da | ebi.ac.uk |

| CAS Number | 77263-12-8 | nih.govebi.ac.uk |

| Chemical Class | Chalcone, Polyphenol, Resorcinol | nih.govebi.ac.uk |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns.

Mass Spectrometry (MS) : Soft ionization techniques like Electrospray Ionization (ESI) would typically show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 393 or the deprotonated molecule [M-H]⁻ at m/z 391.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. For this compound (C₂₅H₂₈O₄), the calculated exact mass of the neutral molecule is 392.19876 Da. ebi.ac.uk An experimental HRMS measurement confirming this value provides definitive proof of the molecular formula.

Fragmentation Pattern : Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. For this compound, expected fragmentations would include the loss of one or both prenyl groups (a loss of 69 Da for C₅H₉) and cleavages at the α,β-unsaturated ketone core, which are diagnostic for the chalcone structure. The stability of the resulting fragment ions helps in piecing together the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and the conjugated system within this compound, respectively.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include: a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups; a strong absorption band around 1620-1640 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group (C=O); absorptions around 1500-1600 cm⁻¹ for the C=C stretching of the aromatic rings and the alkene bond; and C-O stretching absorptions around 1200-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy : As a chalcone, this compound possesses an extensive conjugated π-electron system, leading to strong absorption in the UV-Vis region. The spectrum is expected to show two major absorption bands. Band I, appearing at a longer wavelength (typically 340-390 nm), corresponds to the cinnamoyl system (B-ring and the propenone bridge). Band II, at a shorter wavelength (typically 220-270 nm), is associated with the benzoyl system (A-ring). The exact positions (λmax) of these bands are sensitive to the substitution pattern on the aromatic rings.

Chiroptical Methods for Stereochemical Analysis (e.g., CD Spectroscopy)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for analyzing the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by molecules that are not superimposable on their mirror image.

Based on its confirmed structure, (E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one, this compound is an achiral molecule. nih.govebi.ac.uk It does not possess any stereocenters (chiral carbons) or elements of axial or planar chirality. The designation "(E)" refers to the geometric isomerism at the carbon-carbon double bond of the propenone bridge, a form of diastereomerism, not enantiomerism.

Therefore, this compound does not exhibit optical activity and will not produce a signal in a CD spectrum. Chiroptical methods are not applicable for its stereochemical analysis. This is in contrast to many related flavonoids isolated from Erythrina species, such as the flavanones Abyssinone IV and Abyssinone V, which possess a stereocenter at the C-2 position and for which CD spectroscopy is a critical tool for determining their absolute configuration (e.g., 2S or 2R). acs.org

Chemical Modifications and Derivative Synthesis for Enhanced Research Potential

Design and Synthesis of Novel Abyssinone VI Derivatives and Analogs

The synthesis of this compound derivatives and analogs often involves modifications of the core chalcone (B49325) or flavanone (B1672756) structure. Common strategies include the introduction, removal, or alteration of substituent groups on the A and B rings.

A foundational approach to synthesizing chalcones is the Claisen-Schmidt condensation . This reaction typically involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). For instance, the synthesis of various chalcone derivatives has been achieved by condensing 2,4,6-trihydroxyacetophenone (protected as methoxymethyl ethers) with different substituted aromatic aldehydes in aqueous ethanolic sodium hydroxide. scielo.br Subsequent deprotection and cyclization can yield flavanone structures. researchgate.netresearchgate.netacs.org

Key synthetic strategies for creating novel derivatives include:

Prenylation: The addition of prenyl groups is a common modification, as these moieties are often associated with enhanced biological activity. researchgate.netnih.gov The prenylation of an arylcopper intermediate with prenyl bromide is one method used to introduce this group. researchgate.netacs.org The presence of prenyl groups can increase the lipophilicity of a compound, potentially leading to a higher affinity for cell membranes. researchgate.netscielo.br

Methylation and Demethylation: The addition or removal of methyl groups from hydroxyl functions can significantly impact bioactivity. For example, methylation of the 4'-hydroxyl group of (±)-abyssinone II, a related flavanone, led to a notable increase in its aromatase inhibitory activity. researchgate.netacs.org Conversely, the removal of a 7-hydroxyl group in other flavonoid analogs resulted in a loss of antimicrobial activity. nih.gov

Halogenation: Introducing halogen atoms, such as chlorine, into the structure can alter the electronic properties and bioactivity of the molecule. For instance, a 2,4-dichloro substituted flavone (B191248) derivative showed significant antibacterial activity. scielo.br

Oximation and Hydrogenation: Other modifications, such as the reaction of Abyssinone V-4'-methyl ether with hydroxylamine (B1172632) hydrochloride to form an oxime, or its hydrogenation using a palladium catalyst, have been explored to create analogs with different physicochemical properties and biological activities. uonbi.ac.ke

Hybridization: Creating hybrid molecules by combining the chalcone scaffold with other pharmacologically active moieties, such as 1,2,4-triazole (B32235) or imidazole, is another strategy to develop novel compounds with potentially enhanced or dual activities. mdpi.com

These synthetic efforts have produced a library of Abyssinone analogs and other related chalcones and flavanones, enabling a systematic investigation of their structure-activity relationships.

Investigation of Derivative Bioactivity Profiles and Structure-Mechanism Correlations

The synthesis of novel derivatives is intrinsically linked to the investigation of their biological activities and the elucidation of structure-activity relationships (SAR). These studies aim to understand how specific structural features influence the potency and mechanism of action.

Antimicrobial Activity:

Influence of Prenyl Groups: The presence and position of prenyl groups are critical for the antimicrobial activity of many flavonoids. For example, abyssinone II, which has a 3'-prenyl group, demonstrated potent antituberculosis activity, being twofold more active than its non-prenylated counterpart. nih.gov Prenylated chalcones and flavanones have generally shown better inhibitory activity against various bacterial strains compared to their non-prenylated analogs, which may be attributed to increased lipophilicity. researchgate.netnih.gov

Role of Hydroxyl Groups: The position of hydroxyl groups is also a key determinant of bioactivity. Studies on abyssinone II analogs revealed that a 7-hydroxyl group was crucial for its antimicrobial effects; its removal or methylation led to a loss of activity. nih.gov In other flavanone series, hydroxyl groups at positions 5 and 7 on the A ring, along with a 4'-hydroxyl group on the B ring, were associated with lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus. mdpi.comnih.gov

Chalcone vs. Flavanone Scaffold: The open-chain chalcone structure, which is the precursor to the cyclic flavanone, can also exhibit significant bioactivity. Chalcone precursors of abyssinone II showed comparable antibacterial activities against several Gram-positive bacteria. nih.gov

Anticancer and Cytotoxic Activity:

Prenylation and Lipophilicity: In studies on MCF-7 breast cancer cells, prenylated chalcones and flavanones demonstrated superior inhibitory activity compared to their non-prenylated counterparts. researchgate.netnih.gov This is often linked to increased lipophilicity, which enhances the molecule's ability to interact with and cross cell membranes. researchgate.net

Aromatase Inhibition: The synthesis and evaluation of (±)-abyssinone II analogs have provided insights into the structural requirements for aromatase inhibition, a key target in breast cancer therapy. Methylation of the 4'-hydroxyl group significantly increased inhibitory potency. researchgate.netacs.org Further methylation of the 7-hydroxyl group and removal of the prenyl side chain also led to small increases in activity, highlighting a complex SAR. researchgate.netacs.org

Structure-Mechanism Correlations:

Membrane Disruption: Some flavonoid derivatives exert their antimicrobial effects by disrupting the bacterial cell membrane. Studies on abyssinone II showed that it rapidly hyperpolarizes the staphylococcal membrane, a mechanism similar to that of proton ionophores. nih.gov This effect was dependent on the 7-hydroxyl group, as its methylated analog failed to induce hyperpolarization. nih.gov

Enzyme Inhibition: The inhibition of specific enzymes is a common mechanism of action. As mentioned, derivatives of abyssinone II have been shown to inhibit aromatase. researchgate.netacs.org Another related compound, abyssinone-VI-4-O-methyl ether, has been reported to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in type II diabetes. ijpsjournal.com

The systematic modification of the this compound scaffold and related flavonoids, coupled with detailed bioactivity profiling, continues to be a promising strategy for the development of new therapeutic leads. The data gathered from these studies provides a clearer understanding of the pharmacophoric elements required for specific biological activities, guiding the design of future derivatives with enhanced potential.

Q & A

Q. What considerations are vital for designing cross-species comparative studies of this compound’s antiplatelet effects?

- Methodological Answer : Species-specific platelet receptor expression (e.g., GPVI in humans vs. rats) must be characterized via transcriptomics. Dose equivalence calculations (body surface area scaling) ensure translatability. Parallel in vitro assays (e.g., human PRP vs. murine PRP) validate interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.